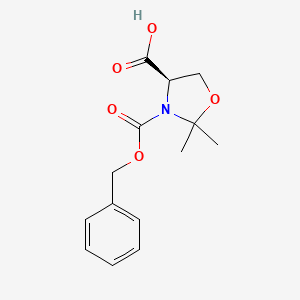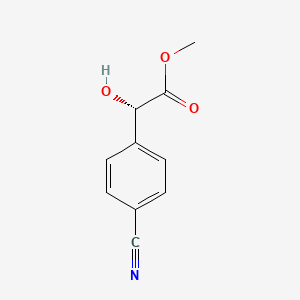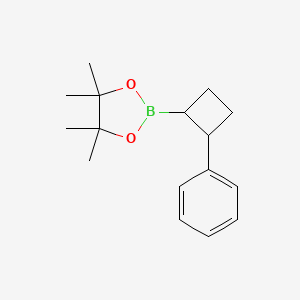
4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane is a boronic acid derivative known for its unique structure and reactivity. This compound is characterized by the presence of a cyclobutyl ring attached to a boron-containing dioxaborolane moiety. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
Méthodes De Préparation
The synthesis of 4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the reaction of 2-phenylcyclobutanone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boronic ester back to the corresponding borane.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It has applications in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic ester moiety, which facilitate the formation of the carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4,5,5-Tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane include other boronic esters such as:
- 4,4,5,5-Tetramethyl-2-(2-phenylcyclopropyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-phenylcyclopentyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-phenylcyclohexyl)-1,3,2-dioxaborolane
What sets this compound apart is its unique cyclobutyl ring, which imparts distinct reactivity and stability compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs .
Propriétés
Formule moléculaire |
C16H23BO2 |
|---|---|
Poids moléculaire |
258.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(2-phenylcyclobutyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-11-10-13(14)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3 |
Clé InChI |
UNJZETLZTWDZEQ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CCC2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-Benzyl-5,8-diazaspiro[3.5]nonan-8-yl}-2-chloroethan-1-onehydrochloride](/img/structure/B13456127.png)
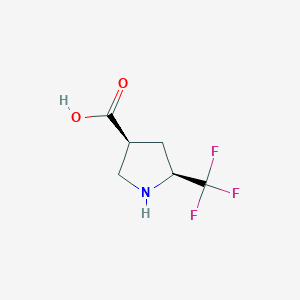

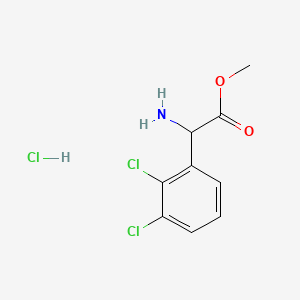
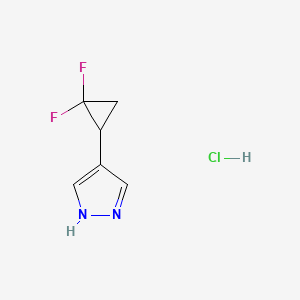
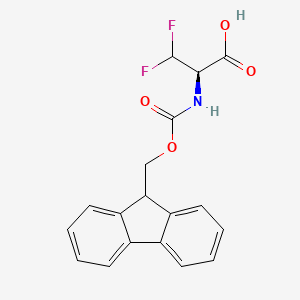
![2-Isopropoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13456164.png)
![Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
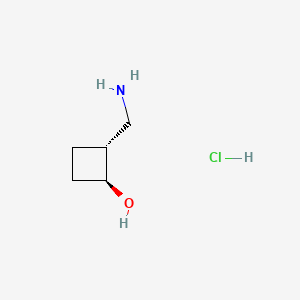
![4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid](/img/structure/B13456183.png)
![rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B13456185.png)

